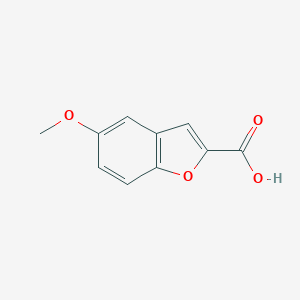

5-Methoxybenzofuran-2-carboxylic acid

Descripción general

Descripción

El dimesilato de netarsudil es un medicamento que se utiliza principalmente para el tratamiento del glaucoma y la hipertensión ocular. Es un inhibidor de la cinasa Rho que actúa aumentando la salida de humor acuoso a través de la malla trabecular, lo que reduce la presión intraocular . Este compuesto se comercializa con los nombres de marca Rhopressa y Rhokiinsa .

Métodos De Preparación

La síntesis del dimesilato de netarsudil implica varios pasos. Una de las rutas sintéticas clave incluye la preparación de (S)-Netarsudil o sus sales farmacéuticamente aceptables utilizando nuevos intermediarios . El proceso implica la preparación de netarsudil racémica protegida con Boc, seguida de la separación de los enantiómeros R y S mediante cromatografía de fluidos supercríticos . Luego, el compuesto se convierte a su forma de sal de dimesilato, que es un polvo cristalino de blanco a amarillo claro que es libremente soluble en agua y metanol .

Análisis De Reacciones Químicas

El dimesilato de netarsudil se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El dimesilato de netarsudil tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

El dimesilato de netarsudil ejerce sus efectos inhibiendo la enzima cinasa Rho . Esta inhibición aumenta la salida de humor acuoso a través de la malla trabecular, lo que reduce la presión intraocular . Además, inhibe el transportador de norepinefrina, lo que contribuye aún más a sus efectos reductores de la presión . El metabolito activo del netarsudil, AR-13503, se forma mediante la escisión del compuesto madre por esterasas en la córnea .

Comparación Con Compuestos Similares

El dimesilato de netarsudil es único entre los medicamentos para el glaucoma debido a su doble mecanismo de acción como inhibidor de la cinasa Rho y como inhibidor del transporte de norepinefrina . Compuestos similares incluyen:

Bunod de latanoprosteno: Un análogo de la prostaglandina F2α donante de óxido nítrico que aumenta la salida de humor acuoso a través de las vías trabeculares y uveosclerales.

Timolol: Un antagonista beta-adrenérgico no selectivo que reduce la producción de humor acuoso.

Latanoprost: Un análogo de la prostaglandina F2α que aumenta la salida uveoscleral.

El mecanismo de acción único del dimesilato de netarsudil y su capacidad para dirigirse a la vía trabecular convencional lo convierten en una valiosa adición a las opciones de tratamiento para el glaucoma y la hipertensión ocular .

Actividad Biológica

5-Methoxybenzofuran-2-carboxylic acid is a derivative of benzofuran, which has gained attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment, inflammation modulation, and as an enzyme inhibitor.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, display significant anticancer activity. A study highlighted that benzofuran-based carboxylic acids can inhibit the growth of various cancer cell lines. For instance, a derivative exhibited an IC50 value of 2.52 μM against the MDA-MB-231 breast cancer cell line, comparable to the reference drug Doxorubicin (IC50 = 2.36 μM) .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|---|

| 9e | MDA-MB-231 | 2.52 | 2.36 |

| 9b | Other Cancer Lines | Varies | N/A |

The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction, as evidenced by flow cytometry assays showing increased sub-G1 phase populations in treated cells .

Anti-inflammatory Activity

This compound has been investigated for its role as an inhibitor of the 5-lipoxygenase enzyme, which is crucial in leukotriene biosynthesis. Inhibition of this enzyme can alleviate symptoms associated with allergic reactions and inflammatory diseases such as asthma .

Enzyme Inhibition

Recent studies have identified benzofuran derivatives as effective inhibitors of carbonic anhydrases (CAs), specifically hCA IX and hCA II. The inhibitory constants (KIs) for certain derivatives were found to be in the submicromolar range, indicating potent activity against these enzymes .

Table 2: Inhibition Potency of Benzofuran Derivatives

| Compound | Target Enzyme | KI (μM) |

|---|---|---|

| 9b | hCA IX | 0.91 |

| 9e | hCA II | 7.2 |

Study on Anticancer Activity

A study conducted on a series of benzofuran derivatives demonstrated their effectiveness against various cancer cell lines, including leukemia and melanoma. The results showed promising inhibition rates across different cell types, suggesting that these compounds could serve as lead candidates for developing new anticancer therapies .

Study on Anti-inflammatory Effects

In a model using Sprague-Dawley rats, the administration of benzofuran derivatives prior to inducing ulcers resulted in a significant reduction in mucosal lesions compared to controls. This suggests that these compounds may have protective effects against gastrointestinal inflammation .

Propiedades

IUPAC Name |

5-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZELWEMGWISCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302272 | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-08-7 | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.